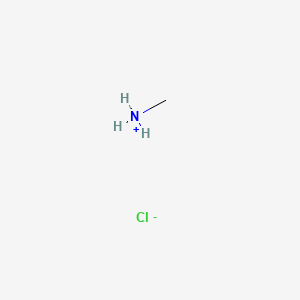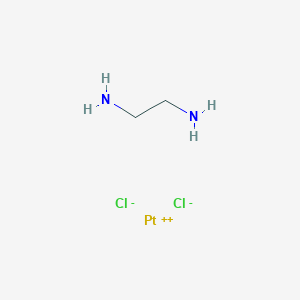
Tungsten carbide
Overview
Description
Tungsten carbide is a chemical compound composed of equal parts tungsten and carbon atoms, with the chemical formula WC. It is known for its exceptional hardness and high resistance to wear, making it a valuable material in various industrial applications. This compound is a dense, grayish-black substance that can be formed into shapes through a process called sintering. It is approximately three times as stiff as steel and nearly as hard as diamond, making it an ideal material for cutting tools, abrasives, and armor-piercing ammunition .
Mechanism of Action
Target of Action
Tungsten carbide (WC) is a chemical compound containing equal parts of tungsten and carbon atoms . It is primarily used in industrial machinery, cutting tools, chisels, abrasives, armor-piercing shells, and jewelry . The primary targets of this compound are materials that require cutting, shaping, or drilling. It is also used in the manufacture of wear-resistant components due to its hardness and durability .
Mode of Action
This compound interacts with its targets by providing a hard, durable surface that can withstand high levels of stress and temperature. Its hardness is comparable to corundum (α-Al2O3) and can only be polished and finished with abrasives of superior hardness such as cubic boron nitride and diamond powder . It is approximately three times as stiff as steel, with a Young’s modulus of approximately 530–700 GPa .
Biochemical Pathways
When combined with other chemicals such as cobalt, it has been shown to affect biochemical pathways related to carcinogenicity . Cobalt ions released from cobalt-tungsten carbide can affect these pathways .
Pharmacokinetics
It’s worth noting that this compound is insoluble in water but soluble in nitric acid and hydrofluoric acid .
Result of Action
The primary result of this compound’s action is the ability to cut, shape, or drill materials with high precision and durability. It provides a hard, wear-resistant surface that can withstand high levels of stress and temperature . In the context of health effects, exposure to cobalt-tungsten carbide powders and hard metals has been associated with lung cancer mortality among manufacturing workers .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure. It maintains its hardness and impact strength even at cryogenic temperatures . It is prepared by heating tungsten metal and carbon at 1,400–2,000 °C . In terms of safety, this compound can pose a health hazard when it’s inhaled or comes into contact with the skin or eyes .
Biochemical Analysis
Biochemical Properties
Tungsten carbide plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, this compound has been shown to interact with cellulose-degrading enzymes, enhancing the hydrolysis of cellulose into simpler sugars . This interaction is crucial for the conversion of biomass into biofuels and other valuable chemicals. The nature of these interactions involves the binding of this compound to the active sites of enzymes, thereby increasing their catalytic efficiency.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound nanoparticles has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This can result in changes in gene expression and alterations in cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, this compound has been found to inhibit the activity of certain proteases, which are enzymes responsible for protein degradation . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to cause persistent oxidative stress in cells, leading to chronic cellular damage . In vitro and in vivo studies have demonstrated that the stability and degradation of this compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can induce toxic effects, including inflammation, oxidative stress, and tissue damage . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. It is important to determine the safe dosage range of this compound to minimize its toxic effects in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, this compound can influence the metabolic flux of glucose by interacting with glycolytic enzymes . This interaction can alter the levels of metabolites in the glycolytic pathway, affecting overall cellular metabolism. Additionally, this compound can impact the metabolism of other biomolecules, such as lipids and amino acids, by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can be transported into cells via endocytosis, where it is engulfed by the cell membrane and internalized into vesicles . Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound nanoparticles have been observed to accumulate in the mitochondria, where they can disrupt mitochondrial function and induce oxidative stress. The localization of this compound within specific subcellular regions can determine its impact on cellular processes and overall cell health.
Preparation Methods
Tungsten carbide can be synthesized through several methods, each involving the reaction of tungsten metal with carbon at high temperatures. The primary synthetic routes include:
Direct Reaction: Tungsten metal or tungsten oxide (WO₃) is reacted with carbon at temperatures ranging from 1400°C to 2000°C. .
Carburization: Tungsten oxide (WO₃) is heated with graphite either directly at 900°C or in hydrogen at 670°C, followed by carburization in argon at 1000°C
Industrial production of this compound often involves the use of a metal binder, such as cobalt, to form cemented carbide composites. These composites are created by mixing this compound powder with the binder, pressing the mixture into the desired shape, and then sintering it at high temperatures .
Chemical Reactions Analysis
Tungsten carbide undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen at high temperatures to form tungsten oxide (WO₃).
Reduction: This compound can be reduced to tungsten metal by reacting with hydrogen gas at high temperatures.
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions are tungsten oxide, tungsten metal, and tungsten halides .
Scientific Research Applications
Tungsten carbide has a wide range of scientific research applications across various fields:
Biology and Medicine: This compound nanoparticles are being explored for their potential use in biomedical applications, including drug delivery and imaging.
Industry: this compound is extensively used in the manufacturing of cutting tools, abrasives, and wear-resistant components. .
Defense and Military: This compound is used in the production of armor-piercing ammunition and other military applications due to its high density and hardness.
Comparison with Similar Compounds
Tungsten carbide is often compared with other hard materials, such as:
Molybdenum carbide (Mo₂C): Similar in hardness and used in similar applications, but this compound has a higher melting point and greater density.
Titanium carbide (TiC): Also used in cutting tools and wear-resistant applications, but this compound is harder and more wear-resistant.
Silicon carbide (SiC): Known for its high thermal conductivity and hardness, but this compound is denser and has a higher melting point.
This compound’s unique combination of hardness, density, and resistance to wear and heat makes it a superior material for many industrial applications.
Properties
IUPAC Name |
methanidylidynetungsten(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C.W/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONOETXJSWQNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[W+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C.W, WC, CW | |
| Record name | TUNGSTEN CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tungsten carbide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten_carbide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tungsten carbide is a gray powder. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides; [NIOSH], GREY-TO-BLACK POWDER., A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tungsten carbide (WC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten carbide (cemented) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/158 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
10832 °F at 760 mmHg (NTP, 1992), 6000 °C, 10832 °F | |
| Record name | TUNGSTEN CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/158 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none | |
| Record name | TUNGSTEN CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
15.6 at 64 °F (NTP, 1992) - Denser than water; will sink, 15.6 g/cm³, 15.6 at 64 °F | |
| Record name | TUNGSTEN CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/158 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
4 mmHg | |
| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/158 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
11130-73-7; 12070-12-1, 11130-73-7, 12070-12-1 | |
| Record name | TUNGSTEN CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tungsten carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten carbide (WC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/158 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
4946 to 5126 °F (NTP, 1992), 2780 °C, 4946-5126 °F | |
| Record name | TUNGSTEN CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TUNGSTEN CARBIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/158 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Q1: What are the key properties that make tungsten carbide a desirable material for various applications?
A1: this compound (WC) exhibits a unique combination of properties that contribute to its widespread use:
- Exceptional Hardness: WC is renowned for its high hardness, surpassing that of many metals and ceramics [, , ]. This hardness arises from the strong covalent bonding within its crystal structure.
- Wear Resistance: This hardness directly translates into excellent wear resistance, making WC suitable for applications involving abrasive wear, such as cutting tools and wear parts [, , , , ].
- High Melting Point: With a melting point around 2,870 °C, WC demonstrates remarkable stability at elevated temperatures, making it suitable for high-temperature applications [, , ].
- Chemical Stability: WC exhibits good resistance to oxidation and corrosion in various environments, further expanding its application range [, ].
Q2: How does the microstructure of this compound impact its performance?
A2: The microstructure of WC, particularly the grain size and distribution of the cobalt binder phase, significantly influences its properties.
- Finer Grain Size: Generally, finer WC grains contribute to higher hardness and wear resistance but may slightly compromise toughness [, , , ].
- Cobalt Content: The cobalt binder enhances toughness and facilitates sintering but can lower hardness and wear resistance at higher concentrations [, , , ].
Q3: What are some specific examples of how this compound is used in different industries?
A3: The unique properties of WC make it indispensable across various industries:
- Metalworking: Cutting tools, drills, and milling cutters benefit from WC's hardness and wear resistance [, , , , , , ].
- Mining: Drill bits and wear parts used in mining operations rely on WC's durability under harsh conditions [, ].
- Oil and Gas: WC finds application in drill bits and other components exposed to abrasive wear in oil and gas extraction [, ].
Q4: Can this compound be used in applications beyond wear resistance?
A4: Yes, WC's unique properties extend its utility beyond traditional wear-resistant applications. For instance:
- Electrocatalysis: Research explores WC, particularly nanoporous structures, as a potential alternative to platinum-based catalysts in fuel cells and electrochemical water splitting [, , ]. WC's ability to catalyze reactions like the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) is of significant interest.
Q5: What are the challenges associated with machining this compound?
A5: Machining WC presents challenges due to its hardness and brittleness. Conventional machining methods are often ineffective.
- Specialized Techniques: Techniques like grinding with cubic boron nitride (CBN) wheels or electrical discharge machining (EDM) are often employed [, ].
- Ultraprecision Machining: For applications demanding high precision and surface quality, techniques like ultrasonic elliptical vibration cutting are being explored [].
Q6: How can the properties of this compound be further enhanced?
A6: Researchers are continually exploring ways to enhance WC's properties:
- Alloying: Adding elements like titanium, chromium, or tantalum can modify the microstructure and enhance specific properties, such as oxidation resistance or toughness [, ].
- Coatings: Applying coatings, such as those containing diamond-like carbon (DLC) or other wear-resistant materials, can further improve surface hardness and wear resistance [].
Q7: What are some promising areas of research related to this compound?
A7: Current research on WC focuses on several key areas:
- Nanostructured WC: Synthesizing WC in the form of nanowires, nanoparticles, or nanoporous structures is an active area of research. These nanostructures offer exciting possibilities for applications in catalysis, energy storage, and sensing [, , ].
- Sustainable WC Production: Research efforts focus on developing more environmentally friendly and cost-effective methods for producing WC powders and components [, ]. This includes exploring the recycling of WC scrap to recover valuable tungsten.
Q8: What are the environmental considerations associated with this compound?
A8: While WC itself is generally considered chemically inert and environmentally benign, there are environmental considerations associated with:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)

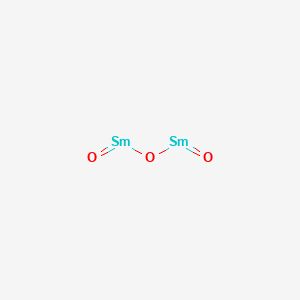

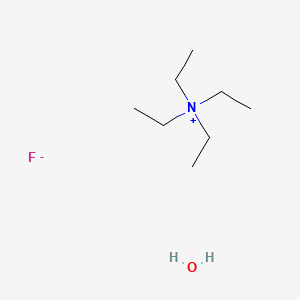
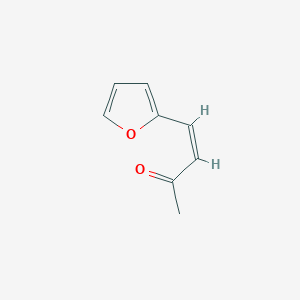

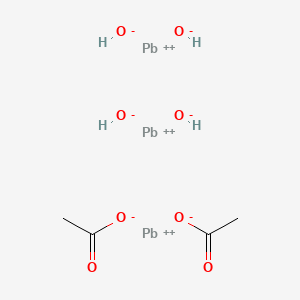
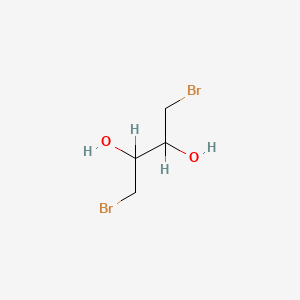
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7799551.png)
